4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol
Overview
Description
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol is a fluorinated alcohol compound with the molecular formula C8H5F11O2. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol typically involves the reaction of heptafluoropropyl ether with a suitable fluorinated precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a steady supply of the compound while maintaining high efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or alkyl-substituted compounds.
Scientific Research Applications
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and ability to penetrate biological membranes. This property is particularly valuable in drug design, where the compound can modulate the activity of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)-1-pentanol
- 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol stands out due to its unique combination of high fluorine content and the presence of a heptafluoropropoxy group. This structural feature imparts exceptional chemical stability, lipophilicity, and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pentan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F11O2/c9-4(2-1-3-20,6(12,13)14)21-8(18,19)5(10,11)7(15,16)17/h20H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRGWQXICZMATL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F11O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896495 | |
Record name | 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50896495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243128-41-8 | |
Record name | 4,5,5,5-Tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=243128-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50896495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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